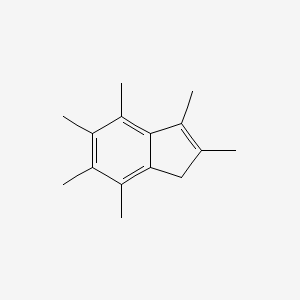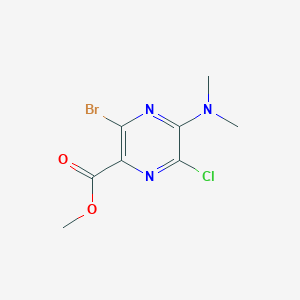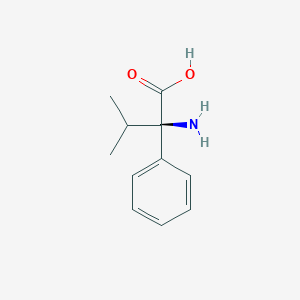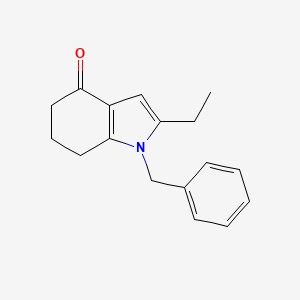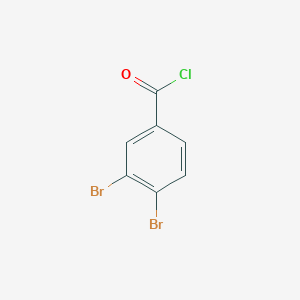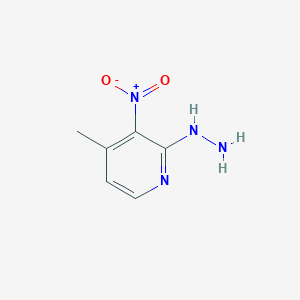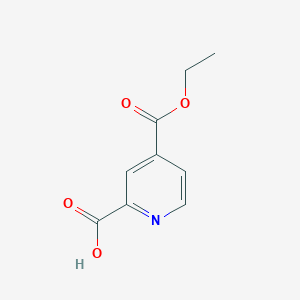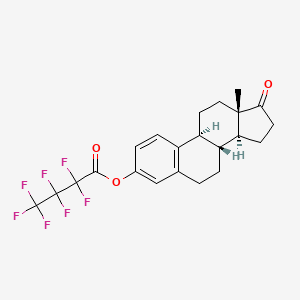
(1S,2S)-cyclopentane-1,2-dicarboxylic acid
Descripción general
Descripción
(1S,2S)-cyclopentane-1,2-dicarboxylic acid, also known as CPDC or cis-1,2-cyclopentanedicarboxylic acid, is a cyclic dicarboxylic acid that has gained attention in recent years due to its potential applications in various fields of scientific research. CPDC is a chiral molecule, meaning it exists in two different forms, (1S,2S)-CPDC and (1R,2R)-CPDC. In
Aplicaciones Científicas De Investigación
1. As a Bio-Isostere in Drug Design
(1S,2S)-Cyclopentane-1,2-dicarboxylic acid has been studied for its potential as a bio-isostere in drug design. Cyclopentane-1,2-diones, closely related to this compound, show promise as carboxylic acid bio-isosteres. These compounds have been evaluated for their acidity, tautomerism, and hydrogen bonding, proving useful in the design of thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2014).
2. In Inhibiting Enzymatic Synthesis
The compound has shown relevance in inhibiting the synthesis of certain biological molecules. Studies on analogues of L-methionine, including 1-aminocyclopentane-1-carboxylic acid, have demonstrated their role as competitive inhibitors in the enzymatic synthesis of S-adenosyl-L-methionine, a process vital in various metabolic pathways (Coulter et al., 1974).
3. In Catalysis and Chemical Synthesis
This compound plays a role in catalysis and chemical synthesis. Research on vanadium-catalyzed carboxylation of linear and cyclic alkanes highlights the utility of related cyclopentane structures in generating carboxylic acids under mild conditions, emphasizing the compound's potential in synthetic chemistry (Reis et al., 2005).
4. As a Precursor in Organic Synthesis
The compound has been employed as a synthetic intermediate in preparing various organic compounds, demonstrating its versatility as a precursor in synthetic chemistry. Its utility extends to the synthesis of complex structures such as propellanes and pyrazines (Wrobel & Cook, 1980).
5. In Metabotropic Glutamate Receptor Agonists
This compound derivatives have been explored as agonists for metabotropic glutamate receptors. These agonists, like 1S,3R-ACPD, are crucial in studying neurological functions and disorders (Kronthaler & Schmidt, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2S)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



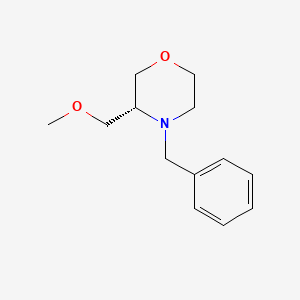

![8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3252667.png)
